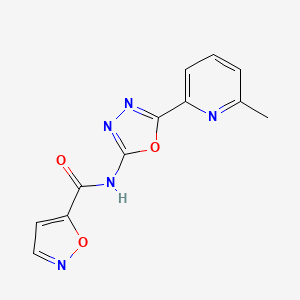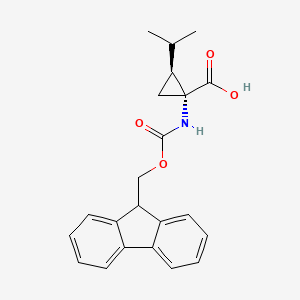![molecular formula C8H13NO2 B2752796 (1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2155840-35-8](/img/structure/B2752796.png)
(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, commonly known as Bicyclic Proline or BCP, is a cyclic amino acid that has gained significant attention in recent years due to its unique properties. BCP is a chiral molecule, meaning it has a non-superimposable mirror image, and exists in two enantiomeric forms. This amino acid has been found to have various applications in scientific research, particularly in the field of drug discovery.
Wissenschaftliche Forschungsanwendungen
Floral and Woody Odorants
(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: and its derivatives play a crucial role in the fragrance industry. Researchers have developed a sequential Diels–Alder reaction/rearrangement sequence to synthesize functionalized bicyclo[2.2.1]heptanes as novel floral and woody odorants . These compounds contribute to the complex scents found in perfumes, colognes, and other fragranced products.
Wirkmechanismus
Target of Action
The primary targets of (1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid are currently unknown. This compound is a derivative of the bicyclo[2.2.1]heptane structure, which is found in various bioactive compounds . .
Biochemical Pathways
The biochemical pathways affected by (1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acidThe compound is a derivative of the bicyclo[2.2.1]heptane structure, which is found in various bioactive compounds
Eigenschaften
IUPAC Name |
(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5+,6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYLGUSANAWARQ-VZFHVOOUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@@H]([C@H]2N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methoxymethyl)piperidine-3-carboxylic acid](/img/structure/B2752715.png)


![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2752718.png)



![1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole](/img/structure/B2752724.png)
![N-(2,3-dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B2752726.png)
![(3,4-Dimethylphenyl)[1-methyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-y l]amine](/img/structure/B2752727.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2752728.png)

![8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752732.png)
